molecular formula C18H20N4O3S2 B2644115 2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251698-99-3

2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2644115
M. Wt: 404.5
InChI Key: SHOZZFDOFINNIF-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-ones are a class of compounds that have been used in the preparation of various pharmaceuticals . They are known to be potent and selective inhibitors of synaptosomal uptake of 5-hydroxytryptamine .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones involves several steps, including the addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .


Molecular Structure Analysis

Triazoles, including 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones, are nitrogen-containing heterocyclic compounds. They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antimicrobial Activity

    Compounds structurally related to the query chemical have been synthesized and evaluated for their antimicrobial properties. For instance, a series of derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents against microbial infections (Suresh, Lavanya, & Rao, 2016). Similarly, other studies have focused on synthesizing novel derivatives to target specific microbial strains with promising outcomes, reinforcing the versatility of these compounds in addressing different pathogens (Bektaş, Karaali, Sahin, Demirbaş, & Karaoglu, 2007).

  • Antioxidant and Enzyme Inhibitory Properties

    The antioxidant capacity of certain derivatives, assessed through various assays, demonstrated their effectiveness in scavenging free radicals. This indicates a potential for these compounds to be developed as antioxidant agents, which could have implications for conditions associated with oxidative stress (Abuelizz, Anouar, Marzouk, Taie, Ahudhaif, & Al-Salahi, 2020).

  • Pharmacophore Modeling

    Efforts to model the pharmacophore of quinazoline derivatives bearing sulfonamide moieties have led to a better understanding of the structural requirements for antimicrobial activity. This research underlines the importance of molecular design in developing more effective therapeutic agents (Ghorab, Ismail, Radwan, & Abdalla, 2013).

Chemical Synthesis and Characterization

  • Novel Synthetic Pathways

    Studies have detailed novel synthetic routes to create compounds with the triazolopyridine core, focusing on the optimization of conditions to enhance yields and regioselectivity. These advancements in synthetic chemistry facilitate the exploration of new pharmacologically active compounds with potential applications in drug development (Ito, Kakehi, Matsuno, & Yoshida, 1980).

  • Crystal Structure Analysis

    The crystallographic analysis of related compounds provides insight into their molecular and electronic structures, which is crucial for understanding their interaction with biological targets. Such studies not only contribute to the field of crystal engineering but also aid in the rational design of new drugs (Chai, Li, Meng, Zhou, Xia, Li, & He, 2019).

Future Directions

The future directions for research into 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones are likely to involve further exploration of their therapeutic applications, particularly in the field of psychopharmacology . There is also interest in developing new synthetic methods for these compounds .

properties

IUPAC Name

2-[(3-methylphenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-14-3-2-4-15(11-14)12-22-18(23)21-13-16(5-6-17(21)19-22)27(24,25)20-7-9-26-10-8-20/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOZZFDOFINNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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